molecular formula C24H30N4O5 B3951052 Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone

Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone

Cat. No.: B3951052
M. Wt: 454.5 g/mol
InChI Key: QYROPBBOWRCSKX-UHFFFAOYSA-N
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Description

Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a piperidine ring substituted with a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of pyridine derivatives.

    Coupling of Piperazine and Piperidine Rings: The final step involves coupling the piperazine and piperidine rings through a methanone linker, which can be achieved using a variety of coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring substituted with a phenyl group, used as an acetylcholinesterase inhibitor.

    2-(4-phenylpiperazin-1-yl)-1H-benzimidazole: Known for its anxiolytic activity.

Uniqueness

Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O.C2H2O4/c27-22(26-15-13-25(14-16-26)21-6-2-1-3-7-21)20-8-11-24(12-9-20)18-19-5-4-10-23-17-19;3-1(4)2(5)6/h1-7,10,17,20H,8-9,11-16,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYROPBBOWRCSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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